molecular formula C18H21N3OS B11185606 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone

Cat. No.: B11185606
M. Wt: 327.4 g/mol
InChI Key: IOQDSPMWZJHBCL-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is a complex organic compound that features both imidazole and quinoline moieties. The imidazole ring is known for its presence in many biologically active molecules, while the quinoline ring is a common structure in various pharmacologically significant compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone typically involves multi-step organic reactionsSpecific reagents and catalysts, such as lutidine and TBTU, are often used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, while the quinoline moiety may enhance its binding affinity and specificity. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: A simpler imidazole derivative with similar chemical properties.

    2-methylquinoline: A quinoline derivative with comparable structural features.

Uniqueness

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethylquinolin-1(2H)-yl)ethanone is unique due to its combination of both imidazole and quinoline rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone

InChI

InChI=1S/C18H21N3OS/c1-13-11-18(2,3)21(15-8-6-5-7-14(13)15)16(22)12-23-17-19-9-10-20(17)4/h5-11H,12H2,1-4H3

InChI Key

IOQDSPMWZJHBCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=CC=CC=C12)C(=O)CSC3=NC=CN3C)(C)C

Origin of Product

United States

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